molecular formula C10H14ClNO2 B596411 3-(4-Methoxyphenoxy)azetidine hydrochloride CAS No. 1236862-34-2

3-(4-Methoxyphenoxy)azetidine hydrochloride

Cat. No.: B596411
CAS No.: 1236862-34-2
M. Wt: 215.677
InChI Key: VPPOGXAOHZSAQQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)azetidine hydrochloride: is a chemical compound with the molecular formula C10H14O2N1Cl1 . It is a solid substance that is often used in early discovery research due to its unique chemical properties . The compound consists of an azetidine ring substituted with a 4-methoxyphenoxy group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)azetidine hydrochloride typically involves the reaction of 4-methoxyphenol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and purification systems to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methoxyphenoxy)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)azetidine hydrochloride is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways depending on its chemical structure. The azetidine ring and methoxyphenoxy group may play a role in its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Comparison: 3-(4-Methoxyphenoxy)azetidine hydrochloride is unique due to the position of the methoxy group on the phenoxy ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

3-(4-methoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPOGXAOHZSAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-34-2
Record name Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236862-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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